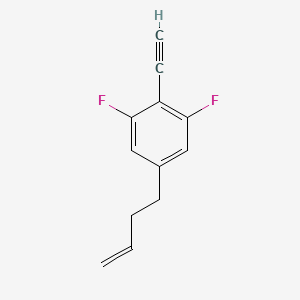![molecular formula C14H21NO2 B14228551 tert-Butyl [(2R)-2-phenylpropyl]carbamate CAS No. 518335-34-7](/img/structure/B14228551.png)
tert-Butyl [(2R)-2-phenylpropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(2R)-2-phenylpropyl]carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, and a phenylpropyl group, which adds to its chemical stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl [(2R)-2-phenylpropyl]carbamate can be synthesized through the reaction of tert-butyl chloroformate with (2R)-2-phenylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product. The use of automated systems ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [(2R)-2-phenylpropyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation to form corresponding alcohols or ketones, while reduction can yield hydrocarbons.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Hydrolysis: (2R)-2-phenylpropylamine and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation: Phenylpropyl alcohols or ketones.
Reduction: Hydrocarbons.
Wissenschaftliche Forschungsanwendungen
tert-Butyl [(2R)-2-phenylpropyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl [(2R)-2-phenylpropyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. Under acidic conditions, the tert-butyl group is protonated and cleaved, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation and the subsequent decarboxylation of the carbamic acid intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenylpropyl group.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl [(2R)-2-phenylpropyl]carbamate is unique due to its combination of steric hindrance from the tert-butyl group and the stability provided by the phenylpropyl group. This makes it particularly effective as a protecting group in organic synthesis, offering both stability and ease of removal.
Eigenschaften
CAS-Nummer |
518335-34-7 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-2-phenylpropyl]carbamate |
InChI |
InChI=1S/C14H21NO2/c1-11(12-8-6-5-7-9-12)10-15-13(16)17-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
QIWOORNQOFAFPC-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CNC(=O)OC(C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


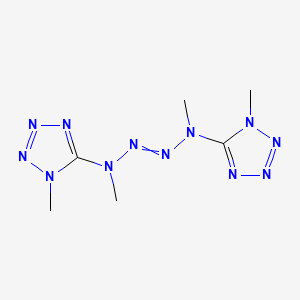
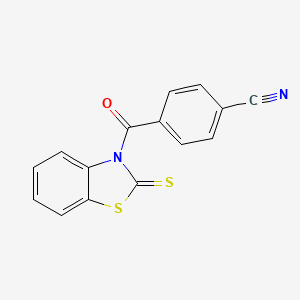
![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
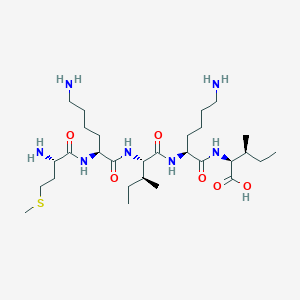
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)

![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
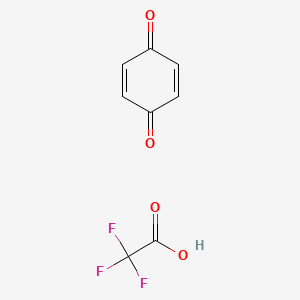
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
